![molecular formula C13H23NO4 B11765820 (1S,3S)-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclohexane-1-carboxylic acid](/img/structure/B11765820.png)
(1S,3S)-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclohexane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,3S)-rel-3-{[(tert-Butoxy)carbonyl]amino}-1-methylcyclohexane-1-carboxylic acid is a chiral compound with significant importance in organic chemistry. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules. Its unique structure, featuring a cyclohexane ring with specific stereochemistry, makes it a valuable building block in asymmetric synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-rel-3-{[(tert-Butoxy)carbonyl]amino}-1-methylcyclohexane-1-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclohexane derivative.
Introduction of the tert-Butoxycarbonyl (Boc) Group: This is achieved through a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine.
Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide or carboxylating agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large reactors to handle bulk quantities of reagents.
Continuous Flow Chemistry: Employing continuous flow techniques to enhance reaction efficiency and yield.
Purification: Advanced purification methods such as crystallization, distillation, or chromatography to obtain high-purity products.
化学反応の分析
Types of Reactions
(1S,3S)-rel-3-{[(tert-Butoxy)carbonyl]amino}-1-methylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides, amines.
Major Products
The major products formed from these reactions include:
Ketones and Aldehydes: From oxidation reactions.
Alcohols and Amines: From reduction reactions.
Substituted Cyclohexane Derivatives: From substitution reactions.
科学的研究の応用
(1S,3S)-rel-3-{[(tert-Butoxy)carbonyl]amino}-1-methylcyclohexane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Serves as a precursor for biologically active molecules.
Medicine: Involved in the synthesis of pharmaceuticals with specific stereochemistry.
Industry: Utilized in the production of fine chemicals and advanced materials.
作用機序
The mechanism by which (1S,3S)-rel-3-{[(tert-Butoxy)carbonyl]amino}-1-methylcyclohexane-1-carboxylic acid exerts its effects involves:
Molecular Targets: Interacts with specific enzymes or receptors in biological systems.
Pathways: Participates in metabolic pathways, influencing the synthesis of other compounds.
Stereochemistry: The specific stereochemistry of the compound plays a crucial role in its biological activity.
類似化合物との比較
Similar Compounds
(1R,3R)-rel-3-{[(tert-Butoxy)carbonyl]amino}-1-methylcyclohexane-1-carboxylic acid: A stereoisomer with different biological activity.
Cyclohexane-1-carboxylic acid derivatives: Compounds with similar structures but varying functional groups.
Uniqueness
(1S,3S)-rel-3-{[(tert-Butoxy)carbonyl]amino}-1-methylcyclohexane-1-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its isomers and other cyclohexane derivatives.
特性
分子式 |
C13H23NO4 |
|---|---|
分子量 |
257.33 g/mol |
IUPAC名 |
(1S,3S)-1-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-9-6-5-7-13(4,8-9)10(15)16/h9H,5-8H2,1-4H3,(H,14,17)(H,15,16)/t9-,13-/m0/s1 |
InChIキー |
XCPMDVSCEXNFGR-ZANVPECISA-N |
異性体SMILES |
C[C@@]1(CCC[C@@H](C1)NC(=O)OC(C)(C)C)C(=O)O |
正規SMILES |
CC1(CCCC(C1)NC(=O)OC(C)(C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


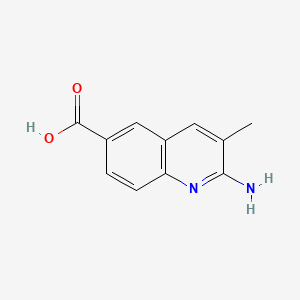
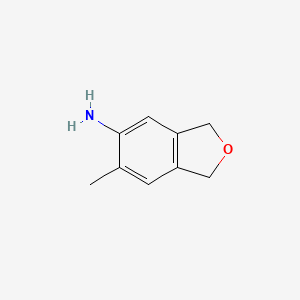
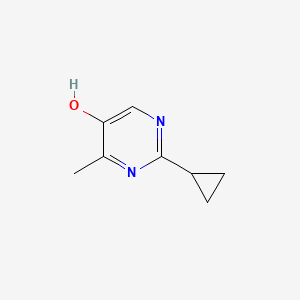
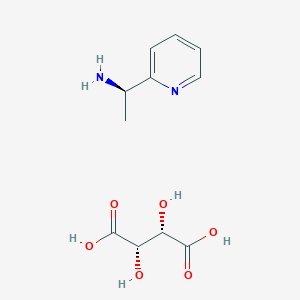

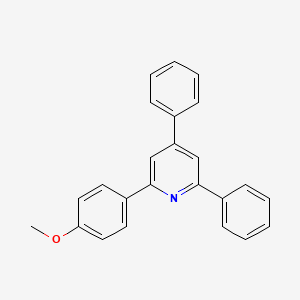
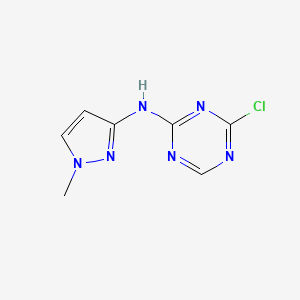
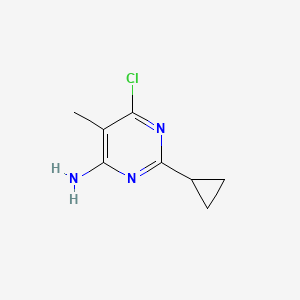


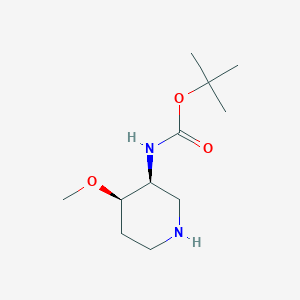
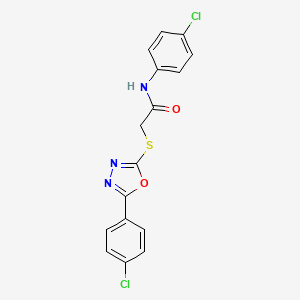
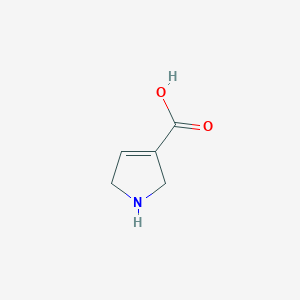
![[(2R)-6-nitro-3,4-dihydro-2H-1,4-benzoxazin-2-yl]methanol](/img/structure/B11765832.png)
